molecular formula C23H20ClN3O3 B6061812 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B6061812
M. Wt: 421.9 g/mol
InChI Key: WOINFQXRWPWRJJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a methyl-substituted oxazolo-pyridine moiety, and an acetamide linkage. Its distinct chemical structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate. This intermediate is then coupled with 2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}amine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, aiding in the development of new materials and chemical processes.

    Biology: It serves as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules and pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: It is used in the development of new industrial products, such as coatings, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride
  • 2-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-methyloxirane

Uniqueness

Compared to similar compounds, 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-methyl-5-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide stands out due to its specific combination of functional groups and structural features

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-13-6-7-16(23-27-22-19(30-23)5-4-8-25-22)11-18(13)26-20(28)12-29-17-9-14(2)21(24)15(3)10-17/h4-11H,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOINFQXRWPWRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC(=C(C(=C4)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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